4-(Azetidin-1-ylmethyl)piperidine

PI3Kδ inhibition AKT phosphorylation Immuno-oncology

4-(Azetidin-1-ylmethyl)piperidine (CAS 775288-22-7, C₉H₁₈N₂, MW 154.25) is a bifunctional saturated amine building block that incorporates both a piperidine ring and an azetidine moiety connected via a methylene linker. This dual heterocyclic scaffold serves as a versatile intermediate in medicinal chemistry, enabling the rapid construction of piperidinyl-azetidine architectures that have demonstrated utility across multiple therapeutic target classes, including PI3Kδ, CCR4, CCR5, and serotonin-4 receptors.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 775288-22-7
Cat. No. B3154404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-ylmethyl)piperidine
CAS775288-22-7
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2CCNCC2
InChIInChI=1S/C9H18N2/c1-6-11(7-1)8-9-2-4-10-5-3-9/h9-10H,1-8H2
InChIKeyBOZQIJLZVVMGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-1-ylmethyl)piperidine (CAS 775288-22-7): Procurement Guide for a Dual Heterocyclic Building Block in Drug Discovery


4-(Azetidin-1-ylmethyl)piperidine (CAS 775288-22-7, C₉H₁₈N₂, MW 154.25) is a bifunctional saturated amine building block that incorporates both a piperidine ring and an azetidine moiety connected via a methylene linker . This dual heterocyclic scaffold serves as a versatile intermediate in medicinal chemistry, enabling the rapid construction of piperidinyl-azetidine architectures that have demonstrated utility across multiple therapeutic target classes, including PI3Kδ, CCR4, CCR5, and serotonin-4 receptors [1][2]. The compound‘s strategic value lies in its ability to introduce conformational constraint and modulate physicochemical properties compared to simpler mono-heterocyclic amines.

Why 4-(Azetidin-1-ylmethyl)piperidine Cannot Be Replaced by Generic Piperidine or Azetidine Analogs in Drug Discovery


Simple substitution of 4-(Azetidin-1-ylmethyl)piperidine with mono-heterocyclic amines (e.g., piperidine, N-methylpiperidine, or azetidine alone) fundamentally alters the metabolic fate and intrinsic permeability of derived drug candidates. Experimental studies demonstrate that while 4-substituted piperidine analogs retain target potency, they remain susceptible to N-dealkylation and oxazolidinone metabolite formation—pathways that azetidine-containing replacements avoid entirely [1]. Furthermore, the spatial arrangement of the azetidinylmethyl substituent confers distinct conformational properties that translate into improved intrinsic permeability and enhanced in vivo pharmacokinetic behavior relative to secondary amide or simpler amine analogs [2]. These differences are not predictable from structure alone and mandate the use of the precise bifunctional building block.

Quantitative Differentiation Evidence: 4-(Azetidin-1-ylmethyl)piperidine vs. Structural Analogs


PI3Kδ-Mediated AKT Phosphorylation Inhibition in Ri-1 Cells: Target Engagement Data

Compounds incorporating the 4-(azetidin-1-ylmethyl)piperidine scaffold demonstrate direct inhibitory activity against PI3Kδ, with cellular IC₅₀ values established via AKT phosphorylation at Ser473 in Ri-1 cells [1]. In contrast, simpler piperidine analogs lacking the azetidinylmethyl substituent exhibit no measurable PI3Kδ inhibition at comparable concentrations in the same assay system.

PI3Kδ inhibition AKT phosphorylation Immuno-oncology B-cell malignancies

Metabolic Stability Differentiation: Azetidine vs. Piperidine N-Dealkylation Susceptibility

In a systematic evaluation of heterocyclic replacements for serotonin-4 partial agonists, piperidine-containing analogs underwent both N-dealkylation and oxazolidine metabolite formation, whereas azetidine-containing replacements demonstrated complete resistance to these metabolic pathways [1]. 4-Substituted piperidines and pyrrolidine analogs retained target potency but were metabolically labile via identical N-dealkylation routes [1].

Metabolic stability Drug metabolism N-dealkylation Oxazolidine metabolites

Intrinsic Permeability Enhancement: Piperidine/Azetidine Amide Replacement in CCR5 Antagonists

Replacement of a secondary amide with either a piperidine or azetidine moiety in a homologous azacycle series of CCR5 antagonists resulted in increased intrinsic permeability compared to the parent amide series [1]. The permeability improvement translated directly into an enhanced in vivo pharmacokinetic profile for the optimized antagonist [1].

Intrinsic permeability CCR5 antagonists PK optimization Amide replacement

CCR4 Antagonist Activity of Piperidinyl-Azetidine Scaffold: In Vitro and In Vivo Validation

Small-molecule antagonists featuring the piperidinyl-azetidine motif (the core architecture of 4-(Azetidin-1-ylmethyl)piperidine) exhibit potent CCR4 antagonism with IC₅₀ values of 22 nM (calcium flux assay) and 50 nM (CTX assay) [1]. These compounds inhibit Treg migration (IC₅₀ = 33 nM human, 39 nM mouse) and demonstrate oral efficacy in syngeneic tumor models at 50 mg/kg daily dosing [1].

CCR4 antagonism Treg recruitment Immuno-oncology Tumor microenvironment

CYP3A4 Time-Dependent Inhibition Profile: Reduced Drug-Drug Interaction Liability

A derivative incorporating the 4-(azetidin-1-ylmethyl)piperidine scaffold demonstrates minimal time-dependent inhibition of CYP3A4, with an IC₅₀ of 10,000 nM (10 μM) in human liver microsomes after 30-minute preincubation [1]. This value is substantially higher than clinically problematic CYP3A4 inhibitors and indicates low DDI risk.

CYP3A4 inhibition Drug-drug interactions TDI Hepatotoxicity risk

Basicity and Conformational Properties: Azetidine vs. Piperidine Ring Strain Effects

The azetidine ring exhibits distinct basicity and conformational properties compared to piperidine due to increased ring strain. Systematic studies across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives reveal that both pKa and LogP values are substantially influenced by the conformational preferences of each heterocyclic system [1]. Azetidine-containing compounds display higher microsomal metabolic stability relative to larger ring analogs, with 3,3-difluoroazetidine being the notable exception [1].

Basicity pKa modulation Conformational constraint Ring strain

Optimal Application Scenarios for 4-(Azetidin-1-ylmethyl)piperidine in Drug Discovery and Chemical Biology


PI3Kδ-Targeted Lead Optimization for B-Cell Malignancies

Procure 4-(Azetidin-1-ylmethyl)piperidine as a core building block for PI3Kδ inhibitor programs requiring cellular potency (established IC₅₀ = 374 nM in Ri-1 cell AKT phosphorylation assay) [1]. The scaffold provides a validated starting point for SAR expansion toward improved PI3Kδ isoform selectivity and enhanced cellular efficacy. Use in parallel medicinal chemistry efforts to diversify substituents on both the piperidine nitrogen and the azetidine ring while maintaining the core dual-heterocycle architecture.

Immuno-Oncology: CCR4 Antagonist Development

Utilize 4-(Azetidin-1-ylmethyl)piperidine as the foundational scaffold for constructing piperidinyl-azetidine CCR4 antagonists. This chemotype has demonstrated potent in vitro antagonism (IC₅₀ = 22-50 nM), functional Treg migration inhibition (IC₅₀ = 33-39 nM), and oral in vivo antitumor efficacy in syngeneic models [2]. The scaffold is particularly suited for combination therapy programs with checkpoint inhibitors, where Treg depletion in the tumor microenvironment is mechanistically synergistic.

Metabolic Liability Mitigation: Replacement of N-Dealkylation-Prone Piperidines

Employ 4-(Azetidin-1-ylmethyl)piperidine as a direct replacement for piperidine-containing lead compounds that exhibit problematic N-dealkylation or oxazolidine metabolite formation [3]. The azetidine component confers complete resistance to these metabolic pathways while preserving target potency. This application is validated in serotonin-4 partial agonist programs and is generalizable to any scaffold where piperidine metabolism limits developability.

Permeability Optimization: Amide Bioisostere Replacement

Incorporate 4-(Azetidin-1-ylmethyl)piperidine as an amide bioisostere replacement to improve intrinsic permeability and oral bioavailability in chemokine receptor antagonist programs (e.g., CCR5, CCR4) [4]. Documented permeability enhancement translates directly to improved in vivo PK profiles. The scaffold‘s dual basic amines also provide vectors for tuning solubility and reducing efflux transporter recognition.

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